molecular formula C10H16Si B104229 Hepta-1,3-diynyl(trimethyl)silane CAS No. 19024-47-6

Hepta-1,3-diynyl(trimethyl)silane

Cat. No.: B104229
CAS No.: 19024-47-6
M. Wt: 164.32 g/mol
InChI Key: YIHFGRVPDLKPJW-UHFFFAOYSA-N
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Description

Hepta-1,3-diynyl(trimethyl)silane is an organosilicon compound characterized by a seven-carbon chain containing two conjugated triple bonds (1,3-diyne) attached to a trimethylsilyl group. The extended conjugation in the hepta-diynyl chain likely enhances thermal stability and reactivity in cross-coupling reactions compared to shorter-chain analogs. Applications may include use as a building block in materials science or pharmaceuticals, leveraging its rigid alkyne framework for structural control.

Properties

CAS No.

19024-47-6

Molecular Formula

C10H16Si

Molecular Weight

164.32 g/mol

IUPAC Name

hepta-1,3-diynyl(trimethyl)silane

InChI

InChI=1S/C10H16Si/c1-5-6-7-8-9-10-11(2,3)4/h5-6H2,1-4H3

InChI Key

YIHFGRVPDLKPJW-UHFFFAOYSA-N

SMILES

CCCC#CC#C[Si](C)(C)C

Canonical SMILES

CCCC#CC#C[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Silanes with Alkyne Functionalities

a) Trimethyl(penta-1,3-diynyl)silane (13f)
  • Structure : Five-carbon chain with 1,3-diyne and trimethylsilyl group.
  • Synthesis : Prepared via literature methods involving alkyne metathesis or catalytic coupling .
b) Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
  • Structure : Ethynyl group linked to a boron-containing dioxaborolane ring (CAS 159087-46-4) .
  • Properties : Molecular weight 224.18 g/mol, logP 3.07, high synthetic accessibility (3.3/10).
  • Applications : Boron integration enables Suzuki-Miyaura coupling, contrasting with hepta-diynylsilane’s focus on alkyne-based reactivity.
c) Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane
  • Structure : Ethynyl group with a stereochemically defined tetrahydropyran substituent.
  • Synthesis : Achieved 86% yield via stereoselective aldol reaction under argon .
  • Reactivity : Chiral centers and ether functionality enable applications in asymmetric synthesis, unlike the achiral hepta-diynylsilane.

Silanes with Oxygen-Containing Groups

a) Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)
  • Structure: Silyl ether with a phenyl-substituted enol ether chain.
  • Synthesis : 37% yield via silica gel purification (heptane/toluene) .
  • Hazards : Likely less flammable than hepta-diynylsilane due to oxygen’s electron-withdrawing effects.
b) Hexamethyldisiloxane
  • Structure : (CH₃)₃Si-O-Si(CH₃)₃ (CAS 107-46-0) .
  • Applications : Used as a solvent or silicone precursor. Lacks reactive alkynes, making it less versatile in organic synthesis compared to hepta-diynylsilane.

Silanes with Aromatic/Cyclic Substituents

a) (Z)-Trimethyl(3-(2-(5-methylisochroman-4-ylidene)ethoxy)prop-1-yn-1-yl)silane (20)
  • Structure : Propynylsilane fused to an isochroman ring.
  • Synthesis : Purified via flash chromatography (heptane/EtOAc 9:1) .
  • Reactivity : The isochroman group may confer photophysical properties, whereas hepta-diynylsilane’s linear structure favors polymerization.
b) (E)-Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o)
  • Structure : Styrenyl ether linked to a trimethylsilyl group.
  • Comparison : The phenyl group enhances UV stability but reduces alkyne-mediated reactivity .

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